
N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-fluoro-4-methoxybenzenesulfonamide
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Overview
Description
N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-fluoro-4-methoxybenzenesulfonamide is a complex organic compound that features a benzofuran ring, a methoxyethyl group, and a sulfonamide moiety. Compounds containing benzofuran rings are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Mechanism of Action
Target of Action
N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-fluoro-4-methoxybenzenesulfonamide is a benzofuran derivative . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
Benzofuran derivatives have been found to exhibit various biological activities, including anti-tumor effects . These effects could be due to the interaction of the compound with cellular targets, leading to changes in cellular functions.
Biochemical Pathways
Benzofuran derivatives have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent compounds .
Result of Action
Benzofuran derivatives have been found to exhibit various biological activities, including anti-tumor effects , suggesting that they may have significant molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-fluoro-4-methoxybenzenesulfonamide typically involves multiple steps, starting with the formation of the benzofuran ring. One common method is the cyclization of o-hydroxyacetophenones under basic conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of microwave-assisted synthesis to improve reaction times and yields .
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-fluoro-4-methoxybenzenesulfonamide can undergo several types of chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form various quinone derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The methoxy and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield quinone derivatives, while substitution reactions can introduce a variety of functional groups into the molecule .
Scientific Research Applications
N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-fluoro-4-methoxybenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds like benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone have shown significant biological activities.
Benzothiophene derivatives: These compounds share structural similarities with benzofuran derivatives and have been studied for their anticancer properties.
Uniqueness
N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-fluoro-4-methoxybenzenesulfonamide is unique due to the combination of its benzofuran ring, methoxyethyl group, and sulfonamide moiety.
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-fluoro-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO5S/c1-23-16-8-7-13(10-14(16)19)26(21,22)20-11-18(24-2)17-9-12-5-3-4-6-15(12)25-17/h3-10,18,20H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQTAIXQFDWFRIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC3=CC=CC=C3O2)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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